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Compound of Interest

Compound Name: MMV676584

Cat. No.: B4942471 Get Quote

The core scaffold of MMV676584, a benzothiophene-2-carboxamide, is a recognized

pharmacophore in the development of antitubercular agents.[1] SAR studies on related series

of compounds highlight the critical role of substitutions on both the benzothiophene ring and

the carboxamide moiety in modulating biological activity.

Table 1: Structure-Activity Relationship of Benzothiophene Analogs
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Compound/Ser
ies

Modification
Antitubercular
Activity (MIC
µM)

Cytotoxicity
(TC50 µM)

Key Findings

Benzothiophene-

1,1-dioxides

3-tetrazole

substituent
2.6 0.1

Potent activity

but also high

cytotoxicity,

suggesting

different targets

or modes of

action between

mycobacteria

and eukaryotic

cells.[2][3]

Aminated

Benzothiophenes

5-

aminobenzothiop

hene

0.78 µg/mL (M.

smegmatis)
Low

The position of

the amino group

on the

benzothiophene

ring is crucial for

activity.[4]

Benzothiophene-

2-carboxamides

Varied

substituents on

the carboxamide

nitrogen

- -

The nature of the

substituent on

the carboxamide

nitrogen

significantly

influences

activity.[1]

Benzothiozinone

(BTZ) derivatives

Replacement of

heterocyclic ring

linker with

alkynyl or vinyl

linker

~5-fold

improvement
-

Linker

modification can

significantly

enhance

antimycobacteria

l potency and

affect metabolic

stability.[5]
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Inferred Structure-Activity Relationship for
MMV676584
Based on the available data for related compounds, the following inferences can be drawn

regarding the SAR of MMV676584:

Benzothiophene Core: The benzothiophene scaffold serves as a crucial anchor for

antimycobacterial activity.

Substituents on the Benzothiophene Ring: The presence of a chlorine atom at the 3-position

and a fluorine atom at the 6-position of the benzothiophene ring in MMV676584 likely

contributes to its potency. Halogen substitutions are common in bioactive molecules and can

influence factors like lipophilicity and target binding.

Carboxamide Linker: The carboxamide group provides a key point of interaction with the

biological target.

N-Substituent: The N-(4,5-dihydrothiazol-2-yl) group is a critical determinant of

MMV676584's activity. The electronic and steric properties of this heterocyclic ring system

are likely optimized for binding to the target enzyme. Studies on other carboxamide series

have shown that variations in this substituent can dramatically alter potency.[6]

Proposed Mechanism of Action
Molecular docking studies on related benzo[b]thiophene-2-carboxylic acid derivatives suggest

that they may target the DprE1 enzyme in Mycobacterium tuberculosis.[1] DprE1 is a key

enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target

for antitubercular drugs. It is plausible that MMV676584 shares this or a similar mechanism of

action.
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Hypothesized Experimental Workflow for MMV676584 SAR Studies

Compound Synthesis

Biological Evaluation

Data Analysis

Starting Materials:
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid

2-amino-4,5-dihydrothiazole

Amide Coupling Reaction

Purification and
Characterization (NMR, MS)

Synthesis of Analogs
(Varying substituents on benzothiophene

and thiazole rings)

Antitubercular Activity Assay
(MIC determination against M. tuberculosis)

Cytotoxicity Assay
(e.g., against Vero cells)

Target-Based Assay
(e.g., DprE1 inhibition assay)

Structure-Activity Relationship (SAR)
and Structure-Toxicity Relationship (STR) Analysis

Lead Optimization
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Caption: A logical workflow for the synthesis and evaluation of MMV676584 analogs to

establish a comprehensive SAR.

Experimental Protocols
Detailed experimental protocols for MMV676584 are not available. However, based on the

literature for related antitubercular benzothiophenes, the following methodologies are

representative of the key experiments.

Synthesis of Benzothiophene Carboxamide Analogs
A general procedure for the synthesis of compounds like MMV676584 involves the coupling of

a substituted benzo[b]thiophene-2-carboxylic acid with a desired amine.

General Synthesis Scheme:

Substituted Benzo[b]thiophene-2-carboxylic acid
Coupling Agents (e.g., HATU, EDCI)

Base (e.g., DIPEA)
Solvent (e.g., DMF)

Amine (e.g., 2-amino-4,5-dihydrothiazole)

Benzothiophene-2-carboxamide (e.g., MMV676584)

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of benzothiophene-2-carboxamides.

Antitubercular Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to assess the potency of the

compounds against Mycobacterium tuberculosis.

Bacterial Strain:M. tuberculosis H37Rv is a commonly used laboratory strain.

Assay Method: A broth microdilution method is typically employed.

Procedure:

Compounds are serially diluted in a 96-well plate.
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A standardized inoculum of M. tuberculosis is added to each well.

Plates are incubated at 37°C for a defined period (e.g., 5-7 days).

Bacterial growth is assessed visually or by using a growth indicator like Resazurin.

The MIC is defined as the lowest concentration of the compound that inhibits visible

growth of the bacteria.[2]

Cytotoxicity Assay
Cytotoxicity assays are crucial to determine the selectivity of the compounds for mycobacteria

over mammalian cells.

Cell Line: A common cell line for this purpose is the Vero (African green monkey kidney) cell

line.

Assay Method: A cell viability assay, such as the MTT or MTS assay, is used.

Procedure:

Vero cells are seeded in a 96-well plate and allowed to adhere.

The cells are then treated with serial dilutions of the test compounds.

After an incubation period (e.g., 48-72 hours), a reagent (MTT or MTS) is added to each

well.

The absorbance is measured, which correlates with the number of viable cells.

The TC50 (the concentration that inhibits cell growth by 50%) is calculated.[3]

Conclusion
While direct and detailed structure-activity relationship studies for MMV676584 are not publicly

documented, the analysis of related antitubercular benzothiophene carboxamides provides a

strong foundation for understanding the key structural features required for its biological

activity. The benzothiophene core, specific halogen substitutions, and the N-(4,5-
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dihydrothiazol-2-yl) carboxamide moiety are all likely critical contributors to its

antimycobacterial potency. Further research focusing on systematic modifications of these

structural elements would be necessary to build a comprehensive SAR profile for this promising

antitubercular lead compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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